ODM-203 -

ODM-203

Catalog Number: EVT-1533866
CAS Number:
Molecular Formula: C15H16O6S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor ODM-203 inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.
Overview

ODM-203 is a novel small-molecule compound that serves as a selective inhibitor of the fibroblast growth factor receptor and vascular endothelial growth factor receptor families. These receptors play critical roles in tumor growth and angiogenesis, making ODM-203 a significant candidate in cancer therapy. The compound has shown strong antitumor activity in preclinical studies and is currently undergoing clinical trials for various solid tumors.

Source

The synthesis of ODM-203 was detailed in the patent WO 2013/053983, which outlines its development by Aurigene Discovery Technologies and Orion Corporation. The compound's effectiveness has been evaluated through various biochemical and cellular assays, demonstrating its potential in targeting specific cancer-related pathways .

Classification

ODM-203 is classified as a kinase inhibitor, specifically targeting the fibroblast growth factor receptor and vascular endothelial growth factor receptor. Its ability to inhibit these pathways positions it within the category of anticancer therapeutics focused on disrupting tumor angiogenesis and proliferation.

Synthesis Analysis

Methods

The synthesis of ODM-203 involves multi-step organic reactions, typically starting from readily available precursors. The detailed synthetic pathway is protected under patent rights, but it generally includes the formation of key functional groups that are essential for its inhibitory activity against the targeted kinases.

Technical Details

The synthesis process includes:

  • Reagent Selection: Various reagents are used to ensure high yield and purity.
  • Reaction Conditions: Specific temperature and pressure conditions are maintained throughout the synthesis to optimize reaction rates.
  • Purification: Techniques such as chromatography are employed to isolate ODM-203 from by-products, ensuring that the final product meets pharmaceutical standards.
Molecular Structure Analysis

Structure

ODM-203 has a molecular formula of C26H21F2N5O2SC_{26}H_{21}F_{2}N_{5}O_{2}S and a molecular weight of 505.54 g/mol. Its structure includes:

  • A central aromatic ring system
  • Fluorine substituents that enhance its binding affinity
  • A sulfonamide group that contributes to its biological activity

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal how ODM-203 interacts with its target receptors at the molecular level.

Chemical Reactions Analysis

Reactions

ODM-203 primarily functions through competitive inhibition of the fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This inhibition prevents downstream signaling that promotes tumor cell proliferation and angiogenesis.

Technical Details

In vitro studies have demonstrated that ODM-203 exhibits low nanomolar potency (IC50 values ranging from 6 to 35 nmol/L) against these kinases. In cellular assays, it inhibits tube formation induced by vascular endothelial growth factor with an IC50 of 33 nmol/L, showcasing its effectiveness in disrupting angiogenic processes .

Mechanism of Action

Process

ODM-203 exerts its therapeutic effects by binding to the ATP-binding site of fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This binding inhibits their phosphorylation activity, leading to decreased signaling through pathways that promote cancer cell survival and angiogenesis.

Data

Preclinical models have shown that treatment with ODM-203 results in significant tumor regression in FGFR-dependent xenograft models. Additionally, it has been observed to modulate immune responses within the tumor microenvironment, decreasing expression levels of immune checkpoints such as PD-1 and PD-L1 on T cells .

Physical and Chemical Properties Analysis

Physical Properties

ODM-203 is typically stored as a powder at -20°C for long-term stability. Its solubility profile indicates it can be dissolved in dimethyl sulfoxide at concentrations up to 13 mg/mL (25.72 mM), which is crucial for preparing stock solutions for biological assays.

Chemical Properties

The compound demonstrates stability under recommended storage conditions, with no significant degradation observed over time. Its chemical reactivity is primarily characterized by its interactions with specific kinases rather than broad-spectrum reactivity with other biological molecules.

Applications

Scientific Uses

ODM-203 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling. Clinical trials are ongoing to evaluate its efficacy in patients with advanced solid tumors, focusing on tolerability and preliminary antitumor activity .

Introduction to ODM-203

Pharmacological Profile of ODM-203

ODM-203 demonstrates equipotent inhibition of FGFR and VEGFR kinase families, with low nanomolar potency against all major isoforms. Biochemical assays reveal IC₅₀ values of 6-35 nM across FGFR1-4 and 5-35 nM across VEGFR1-3, establishing its balanced dual-targeting capability [2] [4] [6]. The compound exhibits high selectivity, suppressing only 9 additional kinases by >70% at 1 μM concentrations, including DDR1 (IC₅₀ = 6 nM) and RET (IC₅₀ = 8 nM) [3] [5].

Table 1: Enzymatic Inhibition Profile of ODM-203

TargetIC₅₀ (nM)TargetIC₅₀ (nM)
FGFR111VEGFR126
FGFR216VEGFR29
FGFR36VEGFR35
FGFR435DDR16
RET8PDGFRα35

In cellular models, ODM-203 achieves comparable potency in inhibiting FGFR-dependent proliferation (IC₅₀ = 50-150 nM in H1581, SNU16, and RT4 cell lines) and VEGFR-mediated angiogenesis (IC₅₀ = 33 nM in endothelial tube formation assays) [3] [6]. This balanced cellular activity translates to synergistic antitumor effects through two primary mechanisms:

  • Direct Antiproliferative Activity: Suppression of FGFR phosphorylation and downstream signaling (FRS2, ERK) in tumors with FGFR alterations, inducing growth arrest in dependent cell lines [3] [4].
  • Antiangiogenic Effects: Inhibition of VEGF-driven endothelial cell migration and tube formation, disrupting tumor vasculature in xenograft models [3] [8].

Notably, ODM-203 demonstrates immune-modulating properties in syngeneic tumor models. Treatment significantly reduces PD-1/PD-L1 expression on CD8⁺ T cells and natural killer cells while increasing interferon-γ production, indicating enhanced antitumor immunity [3] [8]. Oral bioavailability facilitates dose-dependent in vivo efficacy, with 40 mg/kg/day achieving >90% tumor growth inhibition in FGFR-dependent xenografts and 75% inhibition in angiogenesis-driven models [4] [6].

Molecular Structure and Chemical Properties

ODM-203 (chemical name: N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide) is a low-molecular-weight compound with the empirical formula C₂₆H₂₁F₂N₅O₂S and molecular weight of 505.54 g/mol [1] [5]. Its structure incorporates three pharmacologically significant moieties:

  • A biphenyl-linked benzimidazole core enabling kinase domain interaction
  • A 1-methyl-1H-pyrazole group enhancing solubility
  • A cyclopropyl sulfonamide unit contributing to target specificity [5] [6]

Table 2: Structural and Physicochemical Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₁F₂N₅O₂S
CAS Registry Number1430723-35-5
SMILES NotationCN1C=C(C=N1)C1=CC2=C(C=C1)N(C=N2)C1=CC(=CC(NS(=O)(=O)C2CC2)=C1)C1=C(F)C=C(F)C=C1
LogP4.4-4.5 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds6

The compound exists as a white-to-yellow crystalline solid with limited aqueous solubility (0.0228 mg/mL) but high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) [1] [6]. Stability studies support storage at -20°C for three years in powder form. A sodium salt variant (C₂₆H₂₀F₂N₅NaO₂S) has been developed to enhance pharmaceutical properties, exhibiting comparable bioactivity to the free base [7]. Computational modeling predicts moderate membrane permeability and compliance with drug-like parameters, though it violates one Lipinski rule (molecular weight >500 g/mol) [1] [5].

Historical Development and Rationale for Dual FGFR/VEGFR Targeting

The development of ODM-203 emerged from the recognition that compensatory pathway activation limits single-pathway inhibitors:

  • Tumors develop resistance to VEGFR inhibitors through FGFR-driven angiogenesis
  • FGFR inhibition alone fails to suppress VEGF-mediated vascular survival signals [3] [9]

Preclinical evidence demonstrated synergistic tumor vascularization when FGFR and VEGFR pathways co-activate. FGFR1-4 signaling promotes endothelial cell proliferation and pericyte recruitment, while VEGFR1-3 activation stimulates vascular permeability and endothelial migration [3] [9]. This biological crosstalk established the therapeutic rationale for dual inhibition.

Oncogenic driver prevalence further supported the development strategy:

  • FGFR aberrations occur in 7.1% of solid tumors (32% urothelial, 18% breast, 13% endometrial)
  • VEGFR overexpression accompanies >90% of metastatic carcinomas [8] [9]

First-generation selective FGFR inhibitors (e.g., erdafitinib) showed clinical activity but left VEGF-driven angiogenesis intact, while VEGFR inhibitors (e.g., sunitinib) frequently induced FGFR-dependent resistance [8] [9]. ODM-203 was specifically engineered to address this limitation through balanced inhibition potency. Phase I/IIa trials (NCT02264418) confirmed biological activity in humans, demonstrating plasma concentrations sufficient for target engagement and preliminary antitumor activity across multiple solid tumor types [8].

Table 3: ODM-203 Synonyms and Identifiers

Identifier TypeDesignation
Generic NameODM-203
SynonymsODM203, ODM 203, AUR-109, AUR109
DrugBank AccessionDB16843
CAS Number1430723-35-5
UNIIY7HJ4D4CRT
IUPAC NameN-{2',4'-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]-[1,1'-biphenyl]-3-yl}cyclopropanesulfonamide

Properties

Product Name

ODM-203

Molecular Formula

C15H16O6S

SMILES

Unknown

Synonyms

ODM-203; ODM 203; ODM203.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.